molecular formula C6H15NO2Si B14755779 3-Aminopropyl-methyl-dimeththoxysilane;3-Aminopropyldimethoxymethylsilane

3-Aminopropyl-methyl-dimeththoxysilane;3-Aminopropyldimethoxymethylsilane

Cat. No.: B14755779
M. Wt: 161.27 g/mol
InChI Key: NCJKAHNAGGNGNJ-UHFFFAOYSA-N
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Description

3-Aminopropyl-methyl-dimethoxysilane, also known as 3-Aminopropyldimethoxymethylsilane, is an organosilicon compound with the molecular formula C6H17NO2Si. This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a silicon atom bonded to two methoxy groups and one methyl group. It is commonly used as a silane coupling agent, which enhances the adhesion between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropyl-methyl-dimethoxysilane typically involves the reaction of 3-aminopropylamine with methylchlorosilane in the presence of methanol. The reaction proceeds as follows: [ \text{3-Aminopropylamine} + \text{Methylchlorosilane} + \text{Methanol} \rightarrow \text{3-Aminopropyl-methyl-dimethoxysilane} + \text{Hydrochloric acid} ]

The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction mixture is then distilled to obtain the pure product.

Industrial Production Methods

In industrial settings, the production of 3-Aminopropyl-methyl-dimethoxysilane involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to ensure high yield and purity of the final product. The use of advanced distillation techniques helps in the efficient separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyl-methyl-dimethoxysilane undergoes various types of chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water to form silanols.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Various electrophiles can react with the amino group under mild conditions.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Substituted amines depending on the electrophile used.

Scientific Research Applications

3-Aminopropyl-methyl-dimethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic fillers.

    Biology: Employed in the modification of surfaces for biosensors and bioassays.

    Medicine: Utilized in drug delivery systems to enhance the stability and functionality of nanoparticles.

    Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.

Mechanism of Action

The primary mechanism by which 3-Aminopropyl-methyl-dimethoxysilane exerts its effects is through the formation of strong covalent bonds between the silicon atom and various substrates. The amino group can form hydrogen bonds or ionic interactions with other molecules, enhancing the overall adhesion and stability of the material. The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane networks, providing structural integrity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopropyltriethoxysilane
  • 3-Aminopropyltrimethoxysilane
  • 3-Glycidyloxypropyltrimethoxysilane
  • N-[3-(Trimethoxysilyl)propyl]ethylenediamine

Uniqueness

Compared to similar compounds, 3-Aminopropyl-methyl-dimethoxysilane offers a unique combination of properties due to the presence of both amino and methoxy groups. This allows it to participate in a wider range of chemical reactions and provides enhanced adhesion properties. Its ability to form stable siloxane networks makes it particularly valuable in applications requiring high mechanical strength and durability.

Properties

Molecular Formula

C6H15NO2Si

Molecular Weight

161.27 g/mol

InChI

InChI=1S/C6H15NO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,7H2,1-2H3

InChI Key

NCJKAHNAGGNGNJ-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]CCCN

Origin of Product

United States

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